2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole
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Overview
Description
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring fused with a piperazine ring, which is further substituted with a dimethoxypyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Ring: The benzoxazole intermediate is then reacted with piperazine in the presence of a suitable base such as potassium carbonate.
Substitution with Dimethoxypyrimidinyl Group: The final step involves the substitution of the piperazine ring with 4,6-dimethoxypyrimidin-2-yl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Scientific Research Applications
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain receptors or enzymes.
Biology: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: Explored for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4,6-Dimethoxypyrimidin-2-yl)amino]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- **Methyl 2-{[(4,6-Dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methylbenzoate
Uniqueness
2-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole is unique due to its specific structural features that confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H19N5O3/c1-23-14-11-15(24-2)20-16(19-14)21-7-9-22(10-8-21)17-18-12-5-3-4-6-13(12)25-17/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
QIHQBSVJCUKOHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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